molecular formula C23H20N4O5S B11604461 8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(pyridin-4-yl)-2-(pyridin-4-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

8-ethyl 6-methyl (2Z)-5-amino-3-oxo-7-(pyridin-4-yl)-2-(pyridin-4-ylmethylidene)-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

Cat. No.: B11604461
M. Wt: 464.5 g/mol
InChI Key: HHRWUPHINUWWGA-QINSGFPZSA-N
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Description

8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(PYRIDIN-4-YL)-2-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(PYRIDIN-4-YL)-2-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context and the specific activity being investigated. For example, if the compound exhibits anticancer activity, it might inhibit a key enzyme involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyridines: A class of compounds with similar core structures but different functional groups.

    Pyridine Derivatives: Compounds containing the pyridine ring, which is a common motif in many biologically active molecules.

Uniqueness

What sets 8-ETHYL 6-METHYL (2Z)-5-AMINO-3-OXO-7-(PYRIDIN-4-YL)-2-[(PYRIDIN-4-YL)METHYLIDENE]-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6,8-DICARBOXYLATE apart is its unique combination of functional groups and the specific arrangement of atoms, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

8-O-ethyl 6-O-methyl (2Z)-5-amino-3-oxo-7-pyridin-4-yl-2-(pyridin-4-ylmethylidene)-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate

InChI

InChI=1S/C23H20N4O5S/c1-3-32-23(30)18-16(14-6-10-26-11-7-14)17(22(29)31-2)19(24)27-20(28)15(33-21(18)27)12-13-4-8-25-9-5-13/h4-12,16H,3,24H2,1-2H3/b15-12-

InChI Key

HHRWUPHINUWWGA-QINSGFPZSA-N

Isomeric SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=NC=C3)C(=O)OC)N)C(=O)/C(=C/C4=CC=NC=C4)/S2

Canonical SMILES

CCOC(=O)C1=C2N(C(=C(C1C3=CC=NC=C3)C(=O)OC)N)C(=O)C(=CC4=CC=NC=C4)S2

Origin of Product

United States

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